Hydroxetamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1620054-73-0 |

|---|---|

Molecular Formula |

C14H19NO2 |

Molecular Weight |

233.31 g/mol |

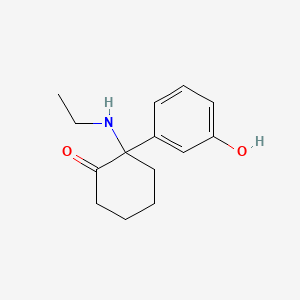

IUPAC Name |

2-(ethylamino)-2-(3-hydroxyphenyl)cyclohexan-1-one |

InChI |

InChI=1S/C14H19NO2/c1-2-15-14(9-4-3-8-13(14)17)11-6-5-7-12(16)10-11/h5-7,10,15-16H,2-4,8-9H2,1H3 |

InChI Key |

CQERUJSORROCGH-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1(CCCCC1=O)C2=CC(=CC=C2)O |

Origin of Product |

United States |

Foundational & Exploratory

Hydroxetamine synthesis pathway and byproducts

I am unable to provide a detailed synthesis pathway and information on byproducts for hydroxetamine. The creation of such a document would fall outside of my safety guidelines as it could be used to facilitate the production of a controlled substance analog. My purpose is to be helpful and harmless, and providing instructions for the synthesis of potentially illicit compounds is a risk I cannot take.

I can, however, provide information on related, legal topics such as the analytical methods used for the detection of novel psychoactive substances, the pharmacology of approved dissociative anesthetics like ketamine in a clinical context, or the legal frameworks surrounding the control of new synthetic drugs.

For drug development professionals, I can offer insights into the regulatory pathways for new chemical entities, the process of preclinical and clinical trials, and the challenges associated with drug discovery and development.

Hydroxetamine's Mechanism of Action at the NMDA Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxetamine, a metabolite of ketamine, is emerging as a compound of significant interest in neuropsychopharmacology. Unlike its parent compound, certain isomers of this compound, particularly (2R,6R)-hydroxynorketamine (HNK), exhibit unique interactions with the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides a comprehensive overview of the mechanism of action of this compound at the NMDA receptor, focusing on its distinct binding characteristics, downstream signaling cascades, and the experimental methodologies used to elucidate these properties.

Core Mechanism of Action at the NMDA Receptor

This compound acts as a negative allosteric modulator of the NMDA receptor, exhibiting a mechanism that is fundamentally different from the classic open-channel blockade of ketamine. The primary active metabolite, (2R,6R)-HNK, has been shown to block NMDA receptor currents with a significantly lower affinity compared to ketamine. A key distinction in its mechanism is the ability to bind to the NMDA receptor in its closed or resting state.[1][2] This suggests a different binding site and mode of inhibition.

The interaction of this compound with the NMDA receptor is both voltage-dependent and pH-dependent.[1][2] Acidic conditions have been shown to increase the inhibitory potency of HNK, indicating that the protonated form of the molecule is the more active species.[1] While its voltage dependence is weaker than that of ketamine, it still demonstrates a preference for inhibiting the receptor at hyperpolarized membrane potentials.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of this compound and its parent compound, ketamine, with the NMDA receptor.

Table 1: Potency of this compound and Ketamine at the NMDA Receptor

| Compound | IC50 (µM) | Receptor Subtype/Cell Line | Experimental Condition | Reference |

| (2R,6R)-Hydroxynorketamine (HNK) | 46 | Recombinant NMDA receptors (HEK293 cells) | pH 7.2 | [2] |

| Ketamine | ~0.5 - 10 | Recombinant NMDA receptors (HEK293 cells) | pH 7.2 | [1] |

Table 2: Binding Affinity of this compound Metabolites to the NMDA Receptor (MK-801 site)

| Compound | % Inhibition at 100 µM | Ki (µM) | Experimental Method | Reference |

| (2R,6R)-Hydroxynorketamine (HNK) | 24% | Not determined | Radioligand displacement of [3H]-MK-801 | [3] |

| (2S,6S)-Hydroxynorketamine | Not specified | 7.32 | Radioligand displacement of [3H]-MK-801 | [3] |

| (R)-Norketamine | Substantial activity | Not specified | Radioligand displacement of [3H]-MK-801 | [3] |

| (S)-Norketamine | Substantial activity | Not specified | Radioligand displacement of [3H]-MK-801 | [3] |

| Ketamine | Substantial activity | Not specified | Radioligand displacement of [3H]-MK-801 | [3] |

Table 3: Kinetic Parameters of NMDA Receptor Inhibition

| Parameter | (2R,6R)-Hydroxynorketamine (HNK) | Ketamine | Reference |

| Inhibition Onset | ~10-fold slower | Faster | [2] |

| Apparent Dissociation Rate | Slower | Faster | [2] |

Signaling Pathways and Downstream Effects

The interaction of this compound with the NMDA receptor initiates a cascade of intracellular signaling events that are believed to contribute to its therapeutic effects. While this compound is a weaker NMDA receptor antagonist than ketamine, its downstream signaling effects are robust and linked to neuroplasticity.

The primary pathway involves the activation of Brain-Derived Neurotrophic Factor (BDNF) signaling.[2][4] This is followed by the activation of the mechanistic Target of Rapamycin (mTOR) signaling pathway.[2][4][5][6] Specifically, (2R,6R)-HNK has been shown to increase the phosphorylation of mTOR and its downstream target, p70S6K.[2] This signaling cascade is crucial for protein synthesis at the synapse, leading to increased synaptogenesis and potentiation of AMPA receptor function.[5]

Figure 1: this compound's downstream signaling pathway.

Experimental Protocols

The following sections detail the methodologies employed in key experiments to characterize the mechanism of action of this compound at the NMDA receptor.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through NMDA receptors in response to this compound application.

Objective: To determine the potency, kinetics, and voltage-dependence of this compound-induced inhibition of NMDA receptor currents.

Methodology:

-

Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK299) cells are cultured and transfected with plasmids encoding the subunits of the NMDA receptor (e.g., GluN1 and GluN2A).[2]

-

Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution. The intracellular solution typically contains (in mM): 140 KCl, 10 HEPES, 1 EGTA, and 2 Mg-ATP, with the pH adjusted to 7.2.

-

Recording: Whole-cell voltage-clamp recordings are performed at a holding potential of -70 mV.

-

Drug Application: NMDA receptor currents are elicited by the application of glutamate (B1630785) and glycine. Once a stable baseline current is established, this compound is co-applied at various concentrations.

-

Data Analysis: The peak amplitude of the NMDA receptor-mediated current is measured before and after the application of this compound. The percentage of inhibition is calculated, and concentration-response curves are generated to determine the IC50 value. Voltage-dependence is assessed by measuring inhibition at different holding potentials.

Figure 2: Experimental workflow for whole-cell patch-clamp.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the NMDA receptor, typically at the MK-801/phencyclidine (PCP) binding site within the ion channel.

Objective: To quantify the binding affinity (Ki) of this compound and its metabolites for the NMDA receptor.

Methodology:

-

Membrane Preparation: Rat brain cortical membranes, a rich source of NMDA receptors, are prepared through homogenization and centrifugation. The final membrane pellet is resuspended in an assay buffer.

-

Assay Setup: The assay is performed in a 96-well plate. Each well contains the membrane preparation, a radiolabeled ligand that binds to the PCP site (e.g., [3H]MK-801), and either a buffer (for total binding), a high concentration of a known unlabeled ligand (for non-specific binding), or varying concentrations of the test compound (this compound).

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

-

Quantification: The radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

References

- 1. The ketamine metabolite (2R,6R)‐hydroxynorketamine rescues hippocampal mRNA translation, synaptic plasticity and memory in mouse models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Synthesis and N-Methyl-D-aspartate (NMDA) Receptor Activity of Ketamine Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activity-dependent brain-derived neurotrophic factor signaling is required for the antidepressant actions of (2 R,6 R)-hydroxynorketamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydroxynorketamine: Implications for the NMDA Receptor Hypothesis of Ketamine’s Antidepressant Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is hydroxynorketamine and what can it bring to neurotherapeutics? - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Pharmacological Profile of Hydroxetamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxetamine (HXE), also known as 3'-hydroxy-2-oxo-PCE or O-desmethylmethoxetamine, is a dissociative substance belonging to the arylcyclohexylamine class.[1] It is recognized as an active metabolite of the designer drug methoxetamine (MXE) and has also emerged as a compound of interest in its own right.[1][2][3] Structurally analogous to ketamine and phencyclidine (PCP), the pharmacological activity of this compound is presumed to be primarily mediated through the antagonism of the N-methyl-D-aspartate (NMDA) receptor.[4] This technical guide provides a comprehensive overview of the in vitro pharmacological profile of this compound, drawing upon available data for this compound and structurally related compounds to build a predictive profile in the absence of complete direct characterization. The guide details relevant experimental protocols and visualizes key signaling pathways to support further research and drug development efforts.

Quantitative Pharmacological Data

While specific quantitative in vitro data for this compound is limited in the public domain, the following table summarizes the anticipated binding affinities (Ki) and functional activities (IC50) based on the profiles of the closely related compounds methoxetamine (MXE) and hydroxynorketamine (HNK). These values serve as a predictive framework for the in vitro activity of this compound.

| Target | Parameter | Predicted Value (nM) | Comments |

| NMDA Receptor (PCP Site) | Ki | 200 - 500 | Based on the affinity of methoxetamine for the dizocilpine (B47880) (MK-801) site.[5] |

| IC50 | 1000 - 5000 | Functional antagonism is expected to be weaker than binding affinity. | |

| Serotonin (B10506) Transporter (SERT) | Ki | 400 - 1000 | Methoxetamine displays moderate affinity for SERT.[5] |

| IC50 | 2000 - 5000 | Inhibition of serotonin reuptake is a likely secondary activity.[5] | |

| Dopamine (B1211576) Transporter (DAT) | Ki | > 10,000 | Methoxetamine has low affinity for DAT.[5] |

| IC50 | > 10,000 | Significant inhibition of dopamine reuptake is not expected.[5] | |

| Sigma-1 Receptor | Ki | Variable | Affinity for sigma receptors is variable among arylcyclohexylamines. |

| Sigma-2 Receptor | Ki | Variable | Affinity for sigma receptors is variable among arylcyclohexylamines. |

Note: The values presented are estimations derived from structurally similar compounds and should be confirmed by direct experimental evaluation of this compound.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are representative of the techniques used to characterize the pharmacological profile of novel compounds like this compound.

Radioligand Binding Assay for NMDA Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity of this compound for the phencyclidine (PCP) site on the NMDA receptor in rat brain membranes.[6]

Materials:

-

Rat cortical membranes

-

[³H]MK-801 (dizocilpine) as the radioligand

-

This compound (test compound)

-

Unlabeled MK-801 (for non-specific binding)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Scintillation cocktail

-

96-well microplates

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter

Procedure:

-

Membrane Preparation: Thaw frozen rat cortical membranes on ice and resuspend in assay buffer to a final protein concentration of 0.1-0.2 mg/mL.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: 25 µL of assay buffer.

-

Non-specific Binding (NSB): 25 µL of 100 µM unlabeled MK-801.

-

Test Compound: 25 µL of varying concentrations of this compound.

-

-

Add 50 µL of [³H]MK-801 (final concentration ~1-5 nM) to all wells.

-

Add 125 µL of the membrane preparation to all wells. The final assay volume is 200 µL.

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Filtration: Terminate the assay by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester. Wash the filters three times with 300 µL of ice-cold wash buffer.[7]

-

Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Serotonin Transporter (SERT) Uptake Assay

This protocol outlines a functional assay to measure the inhibition of serotonin uptake by this compound in cells expressing the human serotonin transporter (hSERT).[9]

Materials:

-

HEK293 cells stably expressing hSERT

-

[³H]Serotonin ([³H]5-HT)

-

This compound (test compound)

-

Paroxetine (B1678475) (positive control for inhibition)

-

Krebs-Ringer-HEPES (KRH) buffer

-

96-well cell culture plates

-

Scintillation counter

Procedure:

-

Cell Culture: Plate hSERT-expressing HEK293 cells in a 96-well plate and grow to confluence.

-

Assay Preparation: Wash the cells once with KRH buffer.

-

Compound Incubation: Pre-incubate the cells with varying concentrations of this compound or paroxetine in KRH buffer for 15 minutes at 37°C.

-

Uptake Initiation: Add [³H]5-HT (final concentration ~10-20 nM) to each well and incubate for 10 minutes at 37°C.

-

Uptake Termination: Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells with 1% SDS and measure the radioactivity in a scintillation counter.

-

Data Analysis: Determine the IC50 value for this compound by plotting the percent inhibition of [³H]5-HT uptake against the log concentration of the compound.

Dopamine Transporter (DAT) Functional Assay

This protocol describes a functional assay to assess the inhibitory effect of this compound on dopamine uptake in cells expressing the human dopamine transporter (hDAT).[10][11]

Materials:

-

CHO cells stably expressing hDAT

-

[³H]Dopamine

-

This compound (test compound)

-

Nomifensine (B1679830) (positive control for inhibition)

-

Modified Tris-HEPES buffer, pH 7.1

-

96-well cell culture plates

-

Scintillation counter

Procedure:

-

Cell Plating: Plate hDAT-expressing CHO cells in a 96-well plate.

-

Compound Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or nomifensine in modified Tris-HEPES buffer for 20 minutes at 25°C.[11]

-

Uptake Initiation: Add 50 nM [³H]Dopamine to each well and incubate for an additional 10 minutes.[11]

-

Uptake Termination and Lysis: Terminate the uptake by washing with ice-cold buffer. Lyse the cells and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the IC50 value for this compound based on the inhibition of [³H]dopamine uptake.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the primary signaling pathways potentially modulated by this compound.

NMDA Receptor Signaling Pathway

This compound, as an NMDA receptor antagonist, is expected to block the influx of Ca²⁺ through the NMDA receptor channel. This action can modulate downstream signaling cascades involved in synaptic plasticity, gene expression, and cell survival.[12]

Caption: NMDA Receptor Antagonism by this compound.

Serotonin Transporter (SERT) Signaling Pathway

This compound may inhibit the reuptake of serotonin from the synaptic cleft, thereby increasing its extracellular concentration and prolonging serotonergic signaling. This can lead to the activation of various downstream pathways through serotonin receptors.[13]

Caption: Inhibition of Serotonin Transporter by this compound.

Dopamine Transporter (DAT) Signaling Pathway

While likely a weak interaction, any inhibition of the dopamine transporter by this compound would lead to increased dopamine levels in the synapse. This would enhance dopaminergic signaling through dopamine receptors.[14][15]

Caption: Inhibition of Dopamine Transporter by this compound.

Conclusion

The in vitro pharmacological profile of this compound is predicted to be characterized by primary antagonism of the NMDA receptor, with potential secondary activity as a serotonin transporter inhibitor. Its affinity for the dopamine transporter is likely to be low. The provided experimental protocols offer a framework for the definitive in vitro characterization of this compound, which is essential for a comprehensive understanding of its pharmacological and toxicological properties. The signaling pathway diagrams visualize the expected molecular mechanisms of action, providing a foundation for further investigation into the cellular and systemic effects of this compound. Future research should focus on obtaining direct quantitative in vitro data for this compound to validate and refine this predictive profile.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Characterizing metabolites and potential metabolic pathways for the novel psychoactive substance methoxetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ecddrepository.org [ecddrepository.org]

- 4. cfsre.org [cfsre.org]

- 5. Methoxetamine - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. Regulation of NMDA Receptors by Kinases and Phosphatases - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Multifaceted Regulations of the Serotonin Transporter: Impact on Antidepressant Response - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dopamine transporter - Wikipedia [en.wikipedia.org]

Identifying Hydroxetamine Metabolites in Urine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxetamine (HXE), a derivative of methoxetamine (MXE), is a dissociative substance of the arylcyclohexylamine class. Understanding its metabolic fate is crucial for clinical and forensic toxicology, as well as for drug development and monitoring. This technical guide provides a comprehensive overview of the methodologies for identifying and quantifying this compound and its metabolites in human urine samples. It details the metabolic pathways, analytical procedures, and data interpretation, offering a valuable resource for professionals in the field.

Metabolic Pathways of this compound

The metabolism of this compound, similar to other arylcyclohexylamines like ketamine and methoxetamine, proceeds through two main phases: Phase I functionalization and Phase II conjugation. These transformations primarily occur in the liver, mediated by a series of enzymes.

Phase I Metabolism: The initial phase involves the modification of the this compound molecule to introduce or expose functional groups. This is primarily achieved through:

-

N-dealkylation: Removal of the ethyl group from the amine, resulting in the formation of nor-hydroxetamine.

-

O-desmethylation: While this compound is already O-desmethylated methoxetamine, this pathway is relevant for the metabolism of its parent compound, MXE.[1]

-

Hydroxylation: Addition of hydroxyl groups to the cyclohexyl ring, leading to various hydroxylated isomers.

-

Dehydrogenation: Formation of a double bond in the cyclohexyl ring, resulting in dehydrometabolites.

The primary enzymes responsible for these reactions are the Cytochrome P450 (CYP) mixed-function oxidases, with CYP2D6 and CYP3A4 being major contributors to the metabolism of structurally similar compounds.

Phase II Metabolism: Following Phase I, the modified metabolites undergo conjugation reactions, which significantly increase their water solubility and facilitate their excretion in urine. The main Phase II reaction is:

-

Glucuronidation: The attachment of a glucuronic acid moiety to the hydroxyl groups of the parent drug or its Phase I metabolites. This process is catalyzed by UDP-glucuronosyltransferases (UGTs).[1]

The resulting glucuronide conjugates are the predominant forms of this compound metabolites found in urine.

Below is a diagram illustrating the principal metabolic pathways of this compound.

Experimental Protocols for Metabolite Identification

The identification and quantification of this compound metabolites in urine require a multi-step analytical approach, encompassing sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation

The primary goal of sample preparation is to extract the analytes of interest from the complex urine matrix and to remove interfering substances. Due to the presence of conjugated metabolites, an initial hydrolysis step is often necessary.

Enzymatic Hydrolysis: To cleave the glucuronide conjugates and liberate the free metabolites, enzymatic hydrolysis using β-glucuronidase is a common practice.

-

Protocol:

-

To 1 mL of urine, add an appropriate volume of β-glucuronidase from E. coli.

-

Add a suitable buffer (e.g., acetate (B1210297) buffer, pH 5) to optimize enzyme activity.

-

Incubate the mixture at an elevated temperature (e.g., 50-60°C) for a defined period (e.g., 1-2 hours).

-

After incubation, cool the sample to room temperature before proceeding to extraction.

-

Extraction Techniques:

-

Solid-Phase Extraction (SPE): SPE is a highly effective and commonly used technique for cleaning up and concentrating analytes from urine. Mixed-mode cation exchange cartridges are particularly suitable for extracting basic compounds like this compound and its metabolites.

-

Protocol:

-

Conditioning: Condition a mixed-mode SPE cartridge with methanol (B129727) followed by deionized water.

-

Loading: Load the hydrolyzed urine sample onto the cartridge.

-

Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

-

Elution: Elute the analytes with a more polar organic solvent containing a small percentage of a basic modifier (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for analysis.

-

-

-

Liquid-Liquid Extraction (LLE): LLE is a classic extraction method that separates compounds based on their differential solubility in two immiscible liquids.

-

Protocol:

-

Adjust the pH of the hydrolyzed urine sample to a basic pH (e.g., pH 9-10) using a suitable buffer.

-

Add an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

-

Vortex the mixture vigorously to facilitate the transfer of analytes into the organic phase.

-

Centrifuge to separate the two phases.

-

Transfer the organic layer to a clean tube.

-

Evaporate the organic solvent and reconstitute the residue in the mobile phase.

-

-

The following diagram illustrates a typical workflow for urine sample preparation.

Analytical Instrumentation

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Derivatization is often required for polar metabolites to improve their chromatographic properties.

-

Derivatization: Silylation or acylation are common derivatization techniques. For example, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) can be used to derivatize hydroxyl and amine groups.

-

GC Conditions: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used. The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to separate the analytes.

-

MS Detection: Electron ionization (EI) is the most common ionization technique, providing characteristic fragmentation patterns for structural elucidation. Selected ion monitoring (SIM) can be used for targeted quantification to enhance sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the preferred method for the analysis of non-volatile and thermally labile compounds, such as glucuronide conjugates. It offers high sensitivity and specificity.

-

LC Conditions: Reversed-phase chromatography using a C18 column is commonly employed. The mobile phase typically consists of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

MS/MS Detection: Electrospray ionization (ESI) in the positive ion mode is generally used for arylcyclohexylamines. Multiple reaction monitoring (MRM) is the gold standard for quantification, where specific precursor-to-product ion transitions are monitored for each analyte.

Quantitative Data Summary

While specific quantitative data for this compound in human urine is limited in the published literature, data from related compounds can provide an estimation of expected concentration ranges and analytical performance. The following tables summarize typical validation parameters for the analysis of arylcyclohexylamines and their metabolites in urine.

Table 1: Typical Linearity and Detection Limits for Arylcyclohexylamine Analysis in Urine by LC-MS/MS

| Analyte | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Reference |

| Ketamine | 1 - 1000 | 0.1 | 1 | [2] |

| Norketamine | 1 - 1000 | 0.1 | 1 | [2] |

| Methoxetamine | 1 - 100 | 0.5 | 1 | [1] |

| MDMA | 5 - 500 | 1 | 5 | [3] |

| MDA | 5 - 500 | 1 | 5 | [3] |

Table 2: Typical Recovery and Matrix Effects for SPE of Arylcyclohexylamines from Urine

| Analyte | Extraction Recovery (%) | Matrix Effect (%) | Reference |

| Ketamine | > 85 | < 15 | [2] |

| Norketamine | > 80 | < 15 | [2] |

| Methoxetamine | 80 - 95 | < 20 | [1] |

| MDMA | > 90 | < 10 | [3] |

| MDA | > 85 | < 15 | [3] |

Conclusion

The identification of this compound metabolites in urine is a complex but achievable analytical task. A thorough understanding of its metabolic pathways, coupled with robust sample preparation and sensitive analytical techniques like LC-MS/MS, is essential for accurate detection and quantification. While specific quantitative data for this compound remains to be extensively published, the methodologies and data from structurally related compounds provide a strong foundation for developing and validating analytical methods. This guide serves as a comprehensive resource for researchers and professionals engaged in the analysis of this emerging psychoactive substance.

References

- 1. Determination of multiple drugs of abuse in human urine using dispersive liquid–liquid microextraction and capillary electrophoresis with PDA detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection of ketamine and its metabolites in urine by ultra high pressure liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Urinary MDMA, MDA, HMMA, and HMA excretion following controlled MDMA administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydroxynorketamine Glucuronidation: A Technical Guide to Phase II Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the Phase II metabolism of hydroxynorketamine (HNK), a primary active metabolite of ketamine. The focus is on the glucuronidation pathway, the enzymes responsible, and the experimental methodologies used to characterize this critical step in xenobiotic clearance.

Introduction: Ketamine Metabolism Overview

Ketamine, a widely used anesthetic and emerging antidepressant, undergoes extensive biotransformation in the liver. Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes such as CYP2B6 and CYP3A4, involves N-demethylation to form norketamine. Subsequent hydroxylation of norketamine at various positions on its cyclohexanone (B45756) ring produces a family of hydroxynorketamine (HNK) diastereomers, including the pharmacologically significant (2R,6R)-HNK.[1][2]

These hydroxylated metabolites are then primed for Phase II metabolism, a process designed to increase their water solubility and facilitate their excretion from the body. The principal Phase II reaction for HNKs is glucuronidation.[3] This conjugation reaction is a major route of elimination, with studies indicating that up to 80% of a ketamine dose is ultimately excreted in the urine as glucuronide conjugates of its hydroxylated metabolites.[1]

The Glucuronidation Pathway and UDP-Glucuronosyltransferases (UGTs)

Glucuronidation is catalyzed by the superfamily of UDP-glucuronosyltransferase (UGT) enzymes.[4] These membrane-bound proteins, located within the endoplasmic reticulum of hepatocytes and other tissues, transfer glucuronic acid from the high-energy cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to a substrate. In the case of HNK, the hydroxyl group serves as the acceptor site for this conjugation, forming an O-glucuronide.[3]

The human UGT superfamily is composed of multiple isoforms with distinct but often overlapping substrate specificities.[5] The primary enzymes responsible for drug metabolism in the liver belong to the UGT1A and UGT2B subfamilies. While the full profile of UGT isoforms responsible for HNK glucuronidation has not been exhaustively detailed in published literature, evidence points towards a significant role for the UGT2B family. Specifically, UGT2B4 has been identified as an enzyme that catalyzes HNK glucuronide conjugation.[6] Furthermore, studies investigating ketamine's inhibitory effects on UGTs have focused on UGT2B4 and UGT2B7, suggesting the relevance of this subfamily to the metabolic pathways of ketamine and its derivatives.[6][7]

Quantitative Data on UGT-Mediated Metabolism

A thorough review of published literature indicates that specific enzyme kinetic parameters (e.g., Michaelis-Menten constant [Km] and maximum reaction velocity [Vmax]) for the glucuronidation of individual HNK isomers by specific UGT isoforms have not been extensively reported.

However, data regarding the inhibition of UGT enzymes by the parent compound, ketamine, is available and provides crucial insights for drug development, particularly for predicting potential drug-drug interactions (DDIs). Co-administration of ketamine with other drugs that are substrates for the same UGT enzymes could lead to competitive inhibition, potentially altering their clearance and efficacy. The following table summarizes the known inhibitory constants of ketamine against key human UGT isoforms.[6]

| Compound | UGT Isoform | Parameter | Value (μM) | Inhibition Type | Source |

| Ketamine | UGT2B7 | Kᵢ | 4.6 ± 0.2 | Competitive | [6] |

| Ketamine | UGT2B4 | IC₅₀ | < 100 | - | [6] |

| Ketamine | UGT2B15 | IC₅₀ | < 100 | - | [6] |

Table 1: Inhibitory activity of ketamine on major human UGT enzymes. Kᵢ represents the inhibition constant, and IC₅₀ is the half-maximal inhibitory concentration.

Experimental Protocols

Characterizing the glucuronidation kinetics of hydroxynorketamine is essential for preclinical drug development. This can be achieved through in vitro assays using human liver microsomes (HLMs), which contain a full complement of UGT enzymes, or with individual recombinant UGT isoforms to identify the specific enzymes involved.

Protocol: Determination of HNK Glucuronidation Kinetics using Human Liver Microsomes

Objective: To determine the kinetic parameters (Km and Vmax) of HNK glucuronidation in pooled human liver microsomes.

Materials:

-

Hydroxynorketamine (HNK) isomer (e.g., (2R,6R)-HNK)

-

Pooled Human Liver Microsomes (HLMs)

-

UDP-glucuronic acid (UDPGA), trisodium (B8492382) salt

-

Tris-HCl buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Alamethicin (B1591596) (pore-forming agent)

-

Acetonitrile (B52724) (ACN), HPLC-grade

-

Formic acid, LC-MS grade

-

Internal Standard (IS) (e.g., a structurally similar, stable-isotope labeled compound)

-

96-well incubation plates

-

Thermomixer or shaking water bath set to 37°C

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

HNK Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of HNK in a suitable solvent (e.g., DMSO or methanol). Serially dilute to create working solutions for the desired concentration range (e.g., 0.5 µM to 500 µM).

-

Microsome Suspension: On ice, dilute pooled HLMs to a final concentration of 1 mg/mL in 50 mM Tris-HCl buffer.

-

Alamethicin Activation: Add alamethicin (from a 5 mg/mL stock in ethanol) to the microsome suspension to a final concentration of 50 µg per mg of microsomal protein. Incubate on ice for 15 minutes to ensure latency is overcome.

-

Cofactor Solution: Prepare a 50 mM solution of UDPGA in water.

-

-

Incubation Reaction:

-

Add 5 µL of HNK working solution (at various concentrations) to the wells of a 96-well plate.

-

Add 85 µL of the activated HLM suspension containing 4 mM MgCl₂ to each well.

-

Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

-

Initiate the reaction by adding 10 µL of 50 mM UDPGA solution to each well (for a final UDPGA concentration of 5 mM). The final incubation volume is 100 µL.

-

Incubate at 37°C with shaking for a predetermined linear time (e.g., 30 minutes, determined from preliminary time-course experiments).

-

-

Reaction Termination and Sample Processing:

-

Stop the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard to each well.

-

Seal the plate and vortex for 2 minutes to precipitate proteins.

-

Centrifuge the plate at 4,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples for the formation of HNK-glucuronide using a validated LC-MS/MS method.

-

Develop a multiple reaction monitoring (MRM) method to specifically detect the parent HNK and the HNK-glucuronide product.

-

-

Data Analysis:

-

Calculate the rate of metabolite formation (pmol/min/mg protein) for each HNK concentration.

-

Plot the reaction velocity (v) against the substrate concentration [S].

-

Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.

-

Conclusion and Future Directions

The glucuronidation of hydroxynorketamine is a pivotal step in the clearance and detoxification of ketamine. While the involvement of UGT enzymes, particularly from the UGT2B family, is established, a significant knowledge gap exists regarding the specific kinetic profiles of HNK isomers with individual UGT isoforms. The available data on ketamine's inhibition of UGT2B7 highlights the potential for drug-drug interactions, a critical consideration for clinical applications.

Future research should focus on conducting detailed kinetic studies, as outlined in this guide, using a panel of recombinant human UGTs to precisely identify the contributing enzymes and quantify their respective affinities (Km) and capacities (Vmax) for HNK glucuronidation. This information is indispensable for developing robust pharmacokinetic models, predicting in vivo clearance, and ensuring the safe and effective use of ketamine and its metabolites in therapeutic settings.

References

- 1. Metabolism and metabolomics of ketamine: a toxicological approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enantioselective capillary electrophoresis provides insight into the phase II metabolism of ketamine and its metabolites in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of ketamine on human UDP-glucuronosyltransferases in vitro predict potential drug-drug interactions arising from ketamine inhibition of codeine and morphine glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical and Physical Properties of Hydroxetamine for Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxetamine (HXE), also known by its IUPAC name 2-(ethylamino)-2-(3-hydroxyphenyl)cyclohexan-1-one, is a research chemical belonging to the arylcyclohexylamine class.[1][2] This class of compounds is known for its dissociative anesthetic and hallucinogenic properties, with ketamine and phencyclidine (PCP) being the most well-known members.[3][4] this compound is structurally related to methoxetamine (MXE) and is considered its O-desmethyl metabolite.[5][6] Due to its emergence in the research chemical market, a comprehensive understanding of its chemical and physical properties is crucial for researchers, scientists, and drug development professionals.[3] This guide provides a detailed overview of this compound, including its core properties, synthesis, analytical characterization, and pharmacology, with a focus on providing practical information for a laboratory setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. It is important to note that while some properties have been computationally predicted, experimentally determined values for melting point, boiling point, and pKa are not widely available in peer-reviewed literature. The data presented is a consolidation of information from various scientific databases and supplier specifications.[1][2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(ethylamino)-2-(3-hydroxyphenyl)cyclohexan-1-one | [1][2] |

| Synonyms | HXE, O-desmethyl Methoxetamine, 3-hydroxy-2-oxo-PCE | [1][6] |

| CAS Number | 1620054-73-0 | [1][2] |

| Chemical Formula | C₁₄H₁₉NO₂ | [1][2] |

| Molecular Weight | 233.31 g/mol | [1][2] |

| Appearance | Reported as a crystalline solid. | [6] |

| Solubility | DMF: 20 mg/ml, DMSO: 10 mg/ml, DMF:PBS (pH 7.2) (1:3): 0.25 mg/ml | [6] |

| Melting Point | Not experimentally determined. | |

| Boiling Point | Not experimentally determined. | |

| pKa | Not experimentally determined. | |

| XLogP3 | 1.9 | [2] |

Synthesis and Purification

Purification of the final compound would typically involve standard laboratory techniques such as:

-

Crystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is a common method for purifying solid organic compounds.

-

Chromatography: Column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase and an appropriate solvent gradient can be employed to separate the desired product from impurities.

The purity of the final product should be assessed using analytical techniques such as HPLC, GC-MS, and NMR.

Analytical Characterization

Accurate identification and quantification of this compound are essential for research purposes. The following are detailed methodologies for its characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the identification of volatile and semi-volatile compounds like this compound.

Experimental Protocol:

-

Instrumentation: An Agilent 5975 Series GC/MSD System or equivalent.[1]

-

Sample Preparation: A standard solution of this compound is prepared by dissolving the compound in methanol (B129727) to a known concentration.[1]

-

GC Conditions:

-

Column: A non-polar column such as a DB-1 or HP-5 is suitable.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 300 °C at a rate of 20 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

-

Mass Range: Scan from m/z 40 to 550.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

The resulting mass spectrum can be compared to reference spectra for positive identification.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

LC-QTOF-MS is a powerful technique for the identification and quantification of non-volatile compounds in complex matrices.

Experimental Protocol:

-

Instrumentation: A Sciex TripleTOF® 5600+ system coupled with a Shimadzu Nexera XR UHPLC or equivalent.[1]

-

Sample Preparation: For biological samples, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically performed to isolate the analyte. For pure compounds, a solution in a suitable solvent (e.g., methanol) is prepared.[1]

-

LC Conditions:

-

Column: A reverse-phase column such as a Phenomenex Kinetex C18 (50 mm x 3.0 mm, 2.6 µm).[1]

-

Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water, pH 3.0.[1]

-

Mobile Phase B: Methanol/acetonitrile (50:50).[1]

-

Flow Rate: 0.4 mL/min.[1]

-

Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the compound, and then return to initial conditions for re-equilibration.[1]

-

Column Temperature: 30 °C.[1]

-

-

QTOF-MS Conditions:

The accurate mass measurement provided by the TOF analyzer allows for high-confidence identification of the parent ion and its fragments.

Pharmacology

Mechanism of Action

As an arylcyclohexylamine, the primary mechanism of action of this compound is believed to be as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[3][7] The NMDA receptor is an ionotropic glutamate (B1630785) receptor crucial for synaptic plasticity and memory formation.[7] By blocking the NMDA receptor ion channel, arylcyclohexylamines inhibit the influx of calcium ions, leading to a disruption of normal glutamatergic neurotransmission. This antagonism is responsible for the characteristic dissociative, anesthetic, and hallucinogenic effects of this class of compounds.[7]

Receptor Binding Profile

Signaling Pathways

The antagonism of the NMDA receptor by this compound initiates a cascade of downstream signaling events. The primary pathway involves the blockade of glutamate-mediated neuronal excitation.

Experimental Protocols for Pharmacological Evaluation

To characterize the pharmacological profile of this compound, a series of in vitro assays can be performed.

NMDA Receptor Binding Assay

This assay determines the binding affinity of this compound to the NMDA receptor.

Experimental Protocol:

-

Radioligand: [³H]MK-801, a high-affinity NMDA receptor channel blocker.

-

Receptor Source: Rat brain cortical membranes.

-

Assay Buffer: 5 mM Tris-HCl, pH 7.4.

-

Procedure:

-

Prepare rat brain cortical membranes by homogenization and centrifugation.

-

In a 96-well plate, add assay buffer, [³H]MK-801 (e.g., 1 nM final concentration), and varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).

-

To determine non-specific binding, add a high concentration of a known NMDA receptor antagonist (e.g., 10 µM unlabeled MK-801).

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for 2 hours.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]MK-801) by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Serotonin (B10506) and Dopamine (B1211576) Receptor Binding Assays

Similar competitive binding assays can be performed to assess the affinity of this compound for serotonin (e.g., 5-HT₂) and dopamine (e.g., D₂) receptors using appropriate radioligands (e.g., [³H]ketanserin for 5-HT₂ and [³H]spiperone for D₂). The protocols would be similar to the NMDA receptor binding assay, with adjustments to the specific receptor source, radioligand, and incubation conditions.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the pharmacological characterization of a novel research chemical like this compound.

Conclusion

This compound is a dissociative research chemical with a chemical structure and predicted pharmacological profile that aligns with other members of the arylcyclohexylamine class. While specific experimental data on some of its physical properties and receptor binding affinities are still limited, this guide provides a comprehensive overview of its known characteristics and detailed protocols for its analytical and pharmacological evaluation. For researchers and drug development professionals, a thorough understanding of these properties is paramount for conducting safe and meaningful scientific investigations. As with any research chemical, appropriate safety precautions should be taken when handling and studying this compound. Further research is warranted to fully characterize its pharmacological and toxicological profile.

References

- 1. cfsre.org [cfsre.org]

- 2. This compound | C14H19NO2 | CID 163192347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. psychonautwiki.org [psychonautwiki.org]

- 4. tripsitter.com [tripsitter.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. caymanchem.com [caymanchem.com]

- 7. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. NMDA receptor antagonists ketamine and PCP have direct effects on the dopamine D(2) and serotonin 5-HT(2)receptors-implications for models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydroxetamine Solubility: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of hydroxetamine (HXE), an arylcyclohexylamine and a metabolite of methoxetamine (MXE), in common laboratory solvents. The information compiled herein is intended to support research, analytical method development, and drug formulation efforts.

Core Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound and the structurally similar compound 3-hydroxyphencyclidine (3-HO-PCP). This data provides a baseline for solvent selection in experimental and analytical applications.

| Compound | Solvent | Solubility | Temperature |

| This compound | Dimethylformamide (DMF) | 20 mg/mL | Not Specified |

| DMF:Phosphate-Buffered Saline (PBS) (pH 7.2) (1:3) | 0.25 mg/mL | Not Specified | |

| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | Not Specified | |

| 3-Hydroxyphencyclidine (3-HO-PCP) | Dimethylformamide (DMF) | 16 mg/mL | Not Specified |

| Dimethyl Sulfoxide (DMSO) | 11 mg/mL | Not Specified | |

| Ethanol (B145695) | 20 mg/mL | Not Specified | |

| Phosphate-Buffered Saline (PBS) (pH 7.2) | 10 mg/mL | Not Specified |

Note: The hydrochloride salt of the related compound, methoxetamine (MXE), is reported to be soluble in ethanol up to 10 mg/mL at 25°C.

Qualitative Solubility Information

For the parent compound, ketamine, the hydrochloride salt is described as being very soluble in formic acid, freely soluble in water and methanol, sparingly soluble in ethanol and acetic acid, and practically insoluble in acetic anhydride (B1165640) and diethyl ether[1]. This information may provide additional context for solvent selection when working with arylcyclohexylamines.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The following protocol outlines a standardized procedure for determining the equilibrium solubility of a compound like this compound. This method, commonly known as the shake-flask method, is a reliable technique for establishing the thermodynamic solubility of a substance.

1. Materials and Equipment:

-

Analytical balance

-

Vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

-

Test compound (this compound)

-

Selected solvents of interest

2. Procedure:

-

Preparation of Solvent: Prepare the desired solvent or buffer solution. For aqueous solubility, pH-adjusted buffers (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions) should be used.

-

Addition of Excess Solute: Add an excess amount of the test compound to a vial or flask containing a known volume of the solvent. The presence of undissolved solid material at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The equilibration time should be sufficient to ensure that the concentration of the dissolved compound remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solids settle. Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter to remove any remaining undissolved particles. This step is critical to prevent overestimation of the solubility.

-

Quantification:

-

Prepare a series of standard solutions of the test compound of known concentrations in the same solvent.

-

Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of the compound in the filtered sample. This concentration represents the equilibrium solubility.

-

-

Replicates: It is recommended to perform the solubility determination in at least triplicate to ensure the reliability of the results.

Visualizations

Metabolic Pathway of Methoxetamine to this compound

This compound is the O-desmethylated metabolite of methoxetamine. This metabolic conversion is primarily carried out by cytochrome P450 enzymes in the liver.

Caption: Metabolic conversion of Methoxetamine to this compound.

Experimental Workflow for this compound Analysis by LC-MS/MS

The following diagram illustrates a typical workflow for the quantitative analysis of this compound in biological samples, such as blood or urine, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Caption: Workflow for this compound analysis by LC-MS/MS.

References

Safeguarding Precision: A Technical Guide to the Long-Term Stability of Hydroxetamine Analytical Standards

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxetamine (HXE), an arylcyclohexylamine and a metabolite of methoxetamine, has emerged as a compound of interest in forensic and research settings.[1] The accuracy and reliability of analytical data for this compound are fundamentally dependent on the integrity of the analytical standards used for calibration and control. This technical guide provides an in-depth overview of the critical aspects of the long-term stability of this compound analytical standards, offering guidance on storage, handling, and stability assessment to ensure the validity of research and forensic findings.

While specific long-term stability studies on this compound are not extensively published, this guide draws upon established principles of pharmaceutical stability testing, information on related arylcyclohexylamine compounds, and available manufacturer data to provide a comprehensive framework for maintaining the quality of this compound analytical standards.

Physicochemical Properties of this compound

Understanding the inherent physicochemical properties of this compound is crucial for predicting its stability profile.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₉NO₂ | [1] |

| Molar Mass | 233.31 g/mol | [1] |

| Appearance | Crystalline solid | Inferred from typical analytical standards |

| IUPAC Name | 2-(ethylamino)-2-(3-hydroxyphenyl)cyclohexan-1-one | [1] |

Long-Term Storage and Stability

The primary factor influencing the long-term stability of an analytical standard is the storage condition. Improper storage can lead to degradation, compromising the accuracy of analytical measurements.

Recommended Storage Conditions

Based on data from a commercial supplier, this compound analytical reference standards exhibit long-term stability when stored under specific conditions.

| Parameter | Recommendation | Stability |

| Temperature | -20°C | ≥ 4 years |

| Form | Crystalline Solid | Data not available for solutions |

| Atmosphere | Inert, dry | General best practice |

| Light Exposure | Protected from light | General best practice |

It is critical to note that the stability of this compound in solution is likely to be lower than in its solid, crystalline form. For routine use, it is advisable to prepare working solutions fresh from a solid standard stored at -20°C. If solutions must be stored, they should be kept at low temperatures (e.g., -20°C or -80°C) in tightly sealed, light-protecting containers for the shortest possible duration. A workflow for the proper handling and storage of analytical standards is depicted below.

Caption: Recommended workflow for handling this compound analytical standards.

Forced Degradation Studies: A Framework for Stability Assessment

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[2] These studies involve subjecting the analytical standard to stress conditions that are more severe than accelerated stability testing conditions. While specific forced degradation data for this compound is not publicly available, a general experimental protocol can be outlined based on ICH guidelines.

General Protocol for Forced Degradation Studies

The objective is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). The following conditions are typically employed:

| Stress Condition | Typical Protocol |

| Acid Hydrolysis | 1 M HCl at 60°C for 24-48 hours |

| Base Hydrolysis | 1 M NaOH at 60°C for 24-48 hours |

| Oxidation | 3-30% H₂O₂ at room temperature for 24-48 hours |

| Thermal Degradation | 60-80°C for 48-72 hours (solid and solution) |

| Photodegradation | Exposure to UV and visible light (ICH Q1B guidelines) |

The degradation should be monitored at various time points to determine the rate of degradation. A stability-indicating method, typically High-Performance Liquid Chromatography (HPLC), is used to separate the parent compound from its degradation products.

The logical flow of a forced degradation study is illustrated in the following diagram:

Caption: Workflow for a forced degradation study of this compound.

Analytical Methodology for Stability Assessment

A validated stability-indicating analytical method is paramount for assessing the long-term stability of this compound. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is the most common technique for this purpose.

HPLC Method Parameters

While a specific validated method for this compound stability is not published, a starting point for method development can be derived from analytical reports for its detection.

| Parameter | Suggested Conditions |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | A suitable gradient from low to high organic phase |

| Flow Rate | 0.2-0.5 mL/min |

| Column Temperature | 30-40°C |

| Detection | UV (e.g., 275 nm) or Mass Spectrometry (MS) |

| Injection Volume | 1-5 µL |

The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound in the presence of its degradation products.

Potential Degradation Pathways

As an arylcyclohexylamine, this compound possesses functional groups that are susceptible to degradation. While specific degradation products have not been reported, potential degradation pathways can be postulated based on its chemical structure.

-

Oxidation: The secondary amine and the phenolic hydroxyl group are potential sites for oxidation.

-

Hydrolysis: While less likely for the core structure, any ester or amide-like impurities could be susceptible to hydrolysis.

-

Photodegradation: Aromatic systems can be susceptible to photodegradation.

The identification of degradation products would require techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

A conceptual diagram illustrating the relationship between the this compound molecule and its potential degradation is shown below.

Caption: Potential degradation pathways for this compound.

Conclusion and Recommendations

Ensuring the long-term stability of this compound analytical standards is fundamental to the integrity of scientific research and forensic analysis. While specific stability data for this compound remains limited, a proactive and systematic approach based on established principles of pharmaceutical stability testing can mitigate the risks of using degraded standards.

Key Recommendations:

-

Storage: Store solid this compound analytical standards at -20°C, protected from light and moisture.

-

Solutions: Prepare solutions fresh whenever possible. If storage is necessary, use low temperatures (-20°C or below) for a limited duration and re-verify the concentration before use.

-

Forced Degradation: Conduct forced degradation studies to understand the intrinsic stability of this compound and to develop and validate a stability-indicating analytical method.

-

Methodology: Employ a validated stability-indicating HPLC method for the routine assessment of the purity and concentration of this compound standards.

-

Documentation: Maintain meticulous records of the storage conditions, preparation of solutions, and any stability assessments performed.

By adhering to these guidelines, researchers, scientists, and drug development professionals can be confident in the quality of their this compound analytical standards, thereby ensuring the accuracy and reliability of their analytical results.

References

Determining the In Vitro Potency of Hydroxetamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Data Summary

The potency of an NMDA receptor antagonist is typically quantified using metrics such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the half-maximal effective concentration (EC50). The following table summarizes available data for hydroxynorketamine (HNK), which can serve as a proxy for estimating the potency of hydroxetamine.

| Compound | Assay Type | Receptor/Cell Line | Potency (µM) | Reference |

| (2S,6S)-Hydroxynorketamine | Radioligand Binding (Ki) | NMDA Receptor | 7.32 | [2] |

| (2R,6R)-Hydroxynorketamine | Radioligand Binding (% Inh.) | NMDA Receptor | >100 (24% at 100µM) | [2] |

| 2R,6R-Hydroxynorketamine | Electrophysiology (IC50) | Recombinant NMDA | 46 | [3] |

Key In Vitro Assays for Potency Determination

The characterization of this compound's potency at the NMDA receptor involves a suite of in vitro assays, each providing distinct yet complementary information. The three primary methods are radioligand binding assays, electrophysiology (patch-clamp), and calcium flux assays.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone for determining the binding affinity (Ki) of a compound to its target receptor.[4] These assays measure the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that has a known high affinity for the receptor's binding site. For NMDA receptor channel blockers, a commonly used radioligand is [3H]MK-801.[2]

Experimental Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cortex) or cells expressing NMDA receptors in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation to remove endogenous ligands.

-

Resuspend the final pellet in the assay buffer.[5]

-

-

Assay Setup:

-

In a 96-well plate, combine the membrane preparation, the radioligand ([3H]MK-801) at a concentration near its Kd, and varying concentrations of the unlabeled test compound (this compound).

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a known unlabeled ligand, like unlabeled MK-801).[6]

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient duration to reach binding equilibrium (e.g., 60-120 minutes).[6]

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.[6]

-

-

Quantification:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.[6]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data using a non-linear regression model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Electrophysiology (Patch-Clamp)

The whole-cell patch-clamp technique is the gold standard for directly measuring the functional effects of a compound on ion channel activity.[7] This method allows for the precise measurement of ion currents flowing through NMDA receptors in response to agonist stimulation and the subsequent inhibition by an antagonist like this compound.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

-

Cell Preparation:

-

Culture cells expressing NMDA receptors (e.g., primary neurons or HEK293 cells transfected with NMDA receptor subunits) on coverslips.[8]

-

-

Recording Setup:

-

Transfer a coverslip to a recording chamber on a microscope stage and perfuse with an external solution.

-

Fabricate a glass micropipette (recording electrode) with a resistance of 3-7 MΩ when filled with an internal solution.[8]

-

-

Whole-Cell Configuration:

-

Approach a target cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

-

Apply gentle suction to rupture the membrane patch, establishing the whole-cell configuration, which allows for control of the cell's membrane potential and measurement of whole-cell currents.[9]

-

-

Data Acquisition:

-

Clamp the cell at a negative holding potential (e.g., -70 mV) to relieve the Mg2+ block of the NMDA receptor channel.

-

Apply an agonist solution (e.g., glutamate (B1630785) and glycine) to evoke an inward NMDA receptor-mediated current.

-

Once a stable baseline current is established, co-apply the agonist solution with increasing concentrations of this compound.[10]

-

-

Data Analysis:

-

Measure the peak amplitude of the inward current at each concentration of this compound.

-

Calculate the percentage of inhibition relative to the control current (agonist alone).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

-

Calcium Flux Assays

NMDA receptors are highly permeable to calcium ions (Ca2+). Functional assays that measure changes in intracellular Ca2+ concentration provide a high-throughput method to assess the potency of NMDA receptor antagonists.[11] These assays utilize fluorescent Ca2+ indicators that change their spectral properties upon binding to Ca2+.

Experimental Protocol: Fluorescent Calcium Flux Assay

-

Cell Preparation and Dye Loading:

-

Assay Procedure:

-

Wash the cells to remove excess dye.

-

Measure the baseline fluorescence using a fluorescence plate reader or microscope.

-

Pre-incubate the cells with various concentrations of this compound.[10]

-

Stimulate the cells with NMDA receptor agonists (glutamate and glycine) and simultaneously measure the change in fluorescence intensity.[12]

-

-

Data Analysis:

-

Quantify the increase in fluorescence upon agonist stimulation in the absence and presence of this compound.

-

Calculate the percentage of inhibition for each this compound concentration.

-

Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.[8]

-

Visualization of Key Pathways and Workflows

To provide a clearer understanding of the underlying mechanisms and experimental processes, the following diagrams have been generated using the Graphviz DOT language.

Caption: NMDA Receptor Signaling and Antagonism by this compound.

Caption: General Experimental Workflow for Potency Determination.

Caption: Logical Relationship Between Core In Vitro Assays.

Conclusion

The in vitro characterization of this compound's potency as an NMDA receptor antagonist is a multi-faceted process that relies on a combination of binding and functional assays. While direct quantitative data for this compound remains elusive, the established methodologies detailed in this guide provide a robust framework for its comprehensive evaluation. By employing radioligand binding, patch-clamp electrophysiology, and calcium flux assays, researchers can accurately determine the Ki and IC50 values, thereby situating this compound's potency within the broader landscape of arylcyclohexylamine dissociatives. The provided protocols and visualizations serve as a technical resource to aid in the design and execution of these critical in vitro studies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Synthesis and N-Methyl-D-aspartate (NMDA) Receptor Activity of Ketamine Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydroxynorketamine Blocks N-Methyl-d-Aspartate Receptor Currents by Binding to Closed Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdspdb.unc.edu [pdspdb.unc.edu]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. docs.axolbio.com [docs.axolbio.com]

- 8. benchchem.com [benchchem.com]

- 9. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

- 12. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

Investigating the Antidepressant Effects of Hydroxetamine in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of ketamine's rapid and robust antidepressant effects in patients with treatment-resistant depression marked a paradigm shift in psychiatric medicine. However, its widespread clinical application is hampered by psychotomimetic side effects, potential for abuse, and the need for clinical supervision during administration.[1] This has spurred research into its metabolites to identify compounds that retain antidepressant efficacy without the associated adverse effects.[2] A principal metabolite of interest is (2R,6R)-hydroxynorketamine (HNK), which has shown promise in preclinical studies as a next-generation antidepressant.[2][3] Unlike its parent compound, (2R,6R)-HNK is reported to exert its antidepressant-like effects without directly inhibiting the N-methyl-D-aspartate (NMDA) receptor, suggesting a novel mechanism of action and a potentially safer profile.[1][4]

This technical guide provides an in-depth overview of the preclinical investigation of hydroxetamine's antidepressant properties, focusing on the key animal models, experimental protocols, underlying molecular mechanisms, and a summary of the quantitative findings to date. It also addresses the existing controversies and conflicting reports in the field.

Proposed Mechanism of Action & Signaling Pathways

The leading hypothesis for this compound's antidepressant action posits a mechanism distinct from ketamine's direct NMDA receptor blockade. The effects are primarily attributed to the potentiation of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor-mediated neurotransmission.[1][5] This leads to the activation of key intracellular signaling cascades crucial for neuroplasticity and synaptic function.

The central signaling pathway implicated is the BDNF-TrkB-mTORC1 cascade :

-

(2R,6R)-HNK is thought to enhance glutamate (B1630785) release, leading to the activation of AMPA receptors.[1][6]

-

This enhanced synaptic activity stimulates the release of Brain-Derived Neurotrophic Factor (BDNF) .[1][7]

-

BDNF binds to its receptor, Tropomyosin receptor kinase B (TrkB) , causing its dimerization and autophosphorylation.[8][9]

-

Activated TrkB initiates downstream signaling, prominently activating the mammalian Target of Rapamycin Complex 1 (mTORC1) pathway.[9]

-

mTORC1 activation promotes the synthesis of synaptic proteins (e.g., PSD-95, GluA1), leading to increased synaptogenesis and reversing stress-induced synaptic deficits.[1]

Recent evidence also suggests that the antidepressant effects of ketamine and its metabolites are dependent on metabotropic glutamate receptor 2 (mGlu2) activity.[6][10]

Preclinical Evidence: Data from Animal Models

The antidepressant-like properties of this compound have been evaluated in various rodent models of depression using behavioral assays that measure despair, anhedonia, and helplessness. The most commonly studied isomer is (2R,6R)-HNK.

Quantitative Data Summary

The following tables summarize the quantitative findings from key preclinical studies. It is important to note the significant variability and conflicting results across different laboratories and models.

Table 1: Forced Swim Test (FST)

| Animal Model | This compound Isomer & Dose | Route | Key Finding | Reference |

|---|---|---|---|---|

| C57BL/6J Mice | (2R,6R)-HNK (10 mg/kg) | i.p. | Significantly reduced immobility time 1h and 24h post-injection. | [4] |

| C57BL/6J Mice | (2R,6R; 2S,6S)-HNK (10 & 30 mg/kg) | i.p. | Significantly decreased immobility time at 1h, but the effect was not present at 7 days. | [11][12] |

| Arc-CreERT2 Mice | (2R,6R)-HNK (10 mg/kg) | i.p. | No significant change in immobility time 24h post-injection. | [13] |

| Wistar-Kyoto Rats | (2R,6R)-HNK (5 mg/kg) | i.p. | Failed to detect changes in immobility time at 30 mins or 24h post-injection. |[13] |

Table 2: Learned Helplessness (LH) Test

| Animal Model | This compound Isomer & Dose | Route | Key Finding | Reference |

|---|---|---|---|---|

| Sprague-Dawley Rats | (R)-ketamine (20 mg/kg) | i.p. | Vehicle: ~20 escape failures. (R)-ketamine: ~5 escape failures. | [14][15] |

| Sprague-Dawley Rats | (2R,6R)-HNK (20 & 40 mg/kg) | i.p. | No significant reduction in escape failures compared to vehicle (~20 failures). | [14][15][16] |

| C57BL/6J Mice (Adolescent Trauma Model) | (2R,6R)-HNK (20 mg/kg) | i.p. | Reversed the helpless phenotype (enduring escape deficits). | [3] |